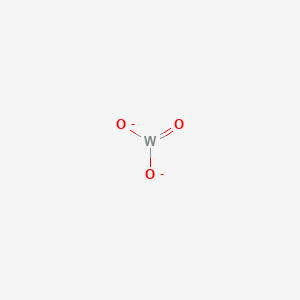![molecular formula C14H16N4O2 B13744590 4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline CAS No. 43152-01-8](/img/structure/B13744590.png)
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline is an organic compound with the molecular formula C14H16N4O2. It is a derivative of azobenzene, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is often used in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminophenol in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2,5-dimethoxyaniline under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations. The final product is purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pigments, dyes, and as a colorant in various materials.
Wirkmechanismus
The mechanism of action of 4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in applications such as photoresponsive materials and molecular switches. The compound can also interact with biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Aminoazobenzene
- N,N-Dimethyl-4,4′-azodianiline
- Azobenzene
- 2,2′-Dihydroxyazobenzene
Uniqueness
4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline is unique due to the presence of methoxy groups on the aromatic rings, which influence its electronic properties and reactivity. This structural feature distinguishes it from other azobenzene derivatives and contributes to its specific applications in various fields.
Eigenschaften
CAS-Nummer |
43152-01-8 |
|---|---|
Molekularformel |
C14H16N4O2 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)diazenyl]-2,5-dimethoxyaniline |
InChI |
InChI=1S/C14H16N4O2/c1-19-13-8-12(14(20-2)7-11(13)16)18-17-10-5-3-9(15)4-6-10/h3-8H,15-16H2,1-2H3 |
InChI-Schlüssel |
QRARLCYNSHOFEL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1N)OC)N=NC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


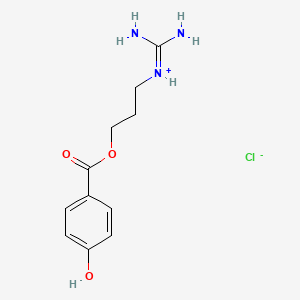

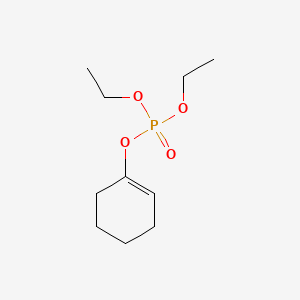
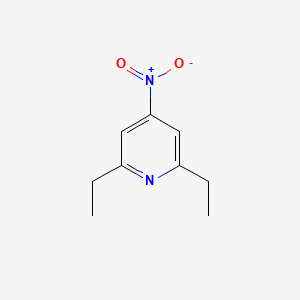
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
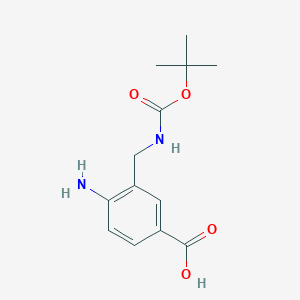

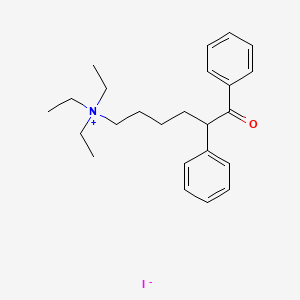
![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
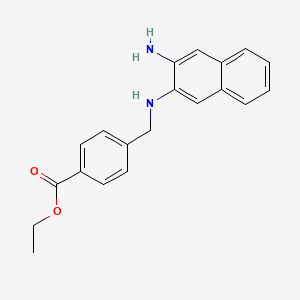
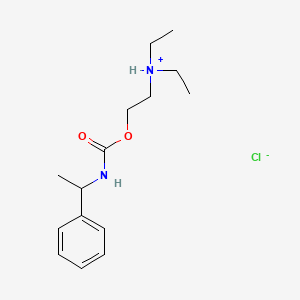
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
